Thiamine thiazolone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2S/c1-7-10(3-4-17)19-12(18)16(7)6-9-5-14-8(2)15-11(9)13/h5,17H,3-4,6H2,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCONGLPCAPYEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=O)N1CC2=CN=C(N=C2N)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197660 | |

| Record name | Thiamine thiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490-82-4 | |

| Record name | 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiamine thiazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiamine thiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methylthiazol-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAMINE THIAZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X88Z903YTF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Thiamine Thiazolone

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Characteristics of a Key Thiamine Derivative

Thiamine (Vitamin B1) and its derivatives are fundamental to various biochemical processes, making them critical molecules of interest in nutritional science, pharmacology, and drug development. Among these, thiamine thiazolone, also known as 2-oxo-thiamine, represents a significant derivative formed through the hydrolysis of thiamine. Understanding the distinct physicochemical properties of thiamine thiazolone is paramount for researchers investigating thiamine metabolism, developing novel therapeutic agents, or formulating stable vitamin preparations. This technical guide provides a comprehensive exploration of the synthesis, structural characteristics, and physicochemical properties of thiamine thiazolone, offering a foundational resource for scientists and professionals in the field.

Molecular Structure and Identification

Thiamine thiazolone is structurally characterized by the replacement of the thiazole amine group in thiamine with a carbonyl group at the C2 position. This seemingly minor alteration significantly impacts the molecule's electronic distribution, reactivity, and overall properties.

Chemical Structure:

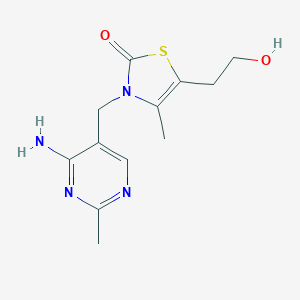

Figure 1: Chemical structure of thiamine thiazolone.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-2(3H)-one |

| CAS Number | 490-82-4 |

| Molecular Formula | C₁₂H₁₆N₄O₂S[1] |

| Molecular Weight | 280.35 g/mol [1] |

Synthesis of Thiamine Thiazolone

The primary route to obtaining thiamine thiazolone is through the controlled hydrolysis of thiamine. This process involves the cleavage of the C-N bond connecting the pyrimidine and thiazole rings, followed by the formation of the thiazolone moiety. While thiamine is known to degrade under alkaline conditions, specific and optimized protocols are necessary to favor the formation of thiamine thiazolone and ensure its subsequent purification.

Principle of Synthesis: Hydrolysis of Thiamine

The hydrolysis of thiamine to thiamine thiazolone is typically achieved under alkaline conditions. The hydroxide ions act as a nucleophile, attacking the C2 carbon of the thiazole ring, which leads to ring opening and subsequent rearrangement to form the more stable thiazolone structure.

Figure 2: Simplified pathway of thiamine hydrolysis to thiamine thiazolone.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol outlines a general procedure for the synthesis of thiamine thiazolone from thiamine hydrochloride. The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

-

Thiamine hydrochloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Diethyl ether

-

Deionized water

Step-by-Step Methodology:

-

Dissolution: Dissolve a known quantity of thiamine hydrochloride in deionized water. The concentration should be optimized to balance reaction efficiency and product solubility.

-

Alkalinization: Slowly add a solution of sodium hydroxide to the thiamine solution while stirring. The addition of a base is the critical step to initiate hydrolysis. The pH should be carefully monitored and adjusted to a range that favors thiazolone formation while minimizing unwanted side reactions. A pH range of 9-10 is often a suitable starting point.

-

Reaction: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to accelerate the hydrolysis. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.

-

Neutralization and Precipitation: Once the reaction is deemed complete, the solution is carefully neutralized with hydrochloric acid. This step is crucial as it protonates the phenolate form of the thiazolone, reducing its solubility in the aqueous medium and inducing precipitation.

-

Isolation: The precipitated thiamine thiazolone is collected by filtration. The solid is then washed with cold deionized water to remove any residual salts and other water-soluble impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture. This step is essential to obtain a high-purity product for subsequent characterization and use. The choice of solvent is critical; it should be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Self-Validating System: The purity of the synthesized thiamine thiazolone should be verified using multiple analytical techniques, including melting point determination, HPLC, and spectroscopic methods (NMR, IR, MS). The obtained data should be consistent with the expected values for the pure compound.

Physicochemical Properties

The physicochemical properties of thiamine thiazolone are distinct from its precursor, thiamine, and are summarized below.

Physical State and Appearance

Thiamine thiazolone is a solid at room temperature. Its appearance is typically described as a white to off-white crystalline powder.

Melting Point

The melting point is a critical indicator of purity. For thiamine thiazolone, the reported melting point is 237 °C [2]. This is lower than the decomposition temperature of thiamine hydrochloride, which is around 248-250 °C[3].

Solubility

Understanding the solubility profile of thiamine thiazolone is essential for its handling, formulation, and in vitro studies.

| Solvent | Solubility | Reference |

| Water | Sparingly soluble | General observation |

| Ethanol | Slightly soluble | General observation |

| Diethyl ether | Insoluble | General observation |

| Chloroform | Insoluble | [3] |

| Benzene | Insoluble | [3] |

| Propylene glycol | Soluble | [3] |

| Glycerol | Soluble | [3] |

Note: Quantitative solubility data for thiamine thiazolone is not extensively available in the literature. The information provided is based on general observations and data for the parent compound, thiamine.

Acidity/Basicity (pKa)

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of thiamine thiazolone.

Infrared (IR) Spectroscopy

The IR spectrum of thiamine thiazolone is expected to show characteristic absorption bands corresponding to its functional groups. A key feature would be a strong absorption band in the region of 1650-1700 cm⁻¹ , which is indicative of the C=O stretching vibration of the thiazolone ring. Other significant peaks would include N-H stretching vibrations from the amino group on the pyrimidine ring and O-H stretching from the hydroxyethyl side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of thiamine thiazolone.

-

¹H NMR: The proton NMR spectrum would display distinct signals for the protons on the pyrimidine and thiazolone rings, as well as the methyl and hydroxyethyl substituents. The chemical shifts of the protons adjacent to the carbonyl group in the thiazolone ring would be expected to differ from those in the thiazole ring of thiamine.

-

¹³C NMR: The carbon NMR spectrum would provide definitive evidence for the presence of the carbonyl group, with a characteristic signal in the downfield region (typically 170-180 ppm ). The chemical shifts of the other carbon atoms in the heterocyclic rings would also be altered compared to thiamine.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of thiamine thiazolone. The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of 280.35 g/mol . The fragmentation pattern can provide further structural information by identifying characteristic fragment ions.

Stability and Reactivity

Thiamine thiazolone exhibits different stability and reactivity profiles compared to thiamine.

Chemical Stability

The stability of thiamine thiazolone is influenced by factors such as pH and temperature. The presence of the carbonyl group in the thiazolone ring generally imparts greater stability compared to the thiazole ring in thiamine, particularly towards oxidative degradation. However, like many organic molecules, it will be susceptible to degradation under harsh acidic or basic conditions and at elevated temperatures.

Chemical Reactivity

The thiazolone ring in thiamine thiazolone is the primary site of its chemical reactivity. The carbonyl group can undergo nucleophilic addition reactions, and the adjacent nitrogen atom can also participate in chemical transformations. The reactivity of the aminopyrimidine ring is largely retained from the parent thiamine molecule.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the physicochemical properties of thiamine thiazolone, a key derivative of vitamin B1. While some fundamental properties have been established, there remains a need for more comprehensive experimental data, particularly in the areas of quantitative solubility, pKa determination, and detailed spectroscopic analysis under various conditions. Further research into the synthesis and characterization of thiamine thiazolone will undoubtedly contribute to a deeper understanding of thiamine chemistry and its biological implications, paving the way for advancements in drug development and nutritional science.

References

-

PubChem. Thiamine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Thiamine hydrochloride (vitamin B1) catalyzed greener synthesis of thiazolidin-4-one derivatives. [Link]

-

Yeast Metabolome Database. Thiamine (YMDB00220). [Link]

-

MySkinRecipes. Oxo Thiamine. [Link]

-

Carl ROTH. Oxo thiamine, 5 mg, CAS No. 490-82-4. [Link]

-

New Drug Approvals. THIAMINE, Vitamin B1. [Link]

-

ResearchGate. Figure 2. Thiamin Synthesis From Thiazole and Pyrimidine Precursors... [Link]

Sources

An In-depth Technical Guide to Thiamine Thiazolone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of thiamine thiazolone, a significant derivative of thiamine (Vitamin B1). It is intended to serve as a critical resource for researchers, chemists, and professionals in the field of drug development and metabolic studies. This document delves into the core chemical identity, synthesis, properties, and biological relevance of thiamine thiazolone, moving beyond a surface-level description to offer actionable insights and detailed methodologies.

Introduction: The Significance of a Thiamine Derivative

Thiamine and its phosphorylated forms, particularly thiamine pyrophosphate (TPP), are indispensable coenzymes in crucial metabolic pathways, including carbohydrate and amino acid metabolism.[1] The structural integrity of the thiamine molecule, which consists of a pyrimidine and a thiazolium ring linked by a methylene bridge, is paramount to its biological activity.[2] Thiamine thiazolone emerges as a key derivative where the thiazolium ring is modified by the introduction of a ketone group. Understanding the transition from the biologically active thiamine to thiamine thiazolone is critical for comprehending thiamine degradation pathways, its stability under various conditions, and for the design of thiamine analogs with potential therapeutic applications.

Core Chemical Identity

Thiamine thiazolone is characterized by the substitution of the C2 hydrogen on the thiazole ring of thiamine with a carbonyl group, leading to a thiazol-2-one structure.

| Identifier | Value |

| CAS Number | 490-82-4[3] |

| IUPAC Name | 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methylthiazol-2(3H)-one[3] |

| Molecular Formula | C₁₂H₁₆N₄O₂S |

| Molecular Weight | 280.35 g/mol |

Below is a diagram illustrating the chemical structure of Thiamine Thiazolone.

Caption: Chemical structure of Thiamine Thiazolone.

Synthesis and Formation

Thiamine thiazolone is primarily known as a degradation product of thiamine, particularly under oxidative conditions. The thiazolium ring of thiamine is susceptible to oxidation, leading to the formation of the thiazolone derivative.

Experimental Protocol: Oxidative Degradation of Thiamine to Thiamine Thiazolone

This protocol describes a general method for the oxidative conversion of thiamine to thiamine thiazolone for analytical and characterization purposes.

Materials:

-

Thiamine hydrochloride

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water (HPLC grade)

-

Dichloromethane

-

Separatory funnel

-

Rotary evaporator

-

HPLC system with UV detector

Procedure:

-

Solution Preparation: Prepare a 1 mg/mL solution of thiamine hydrochloride in water. In a separate flask, prepare an alkaline solution of potassium ferricyanide (e.g., 1% in 15% NaOH).

-

Oxidation Reaction: To the thiamine solution, add the alkaline potassium ferricyanide solution dropwise while stirring at room temperature. The reaction progress can be monitored by the disappearance of the characteristic UV absorbance of thiamine and the appearance of new peaks corresponding to oxidation products.

-

Extraction: After the reaction is complete (typically 30-60 minutes), neutralize the solution with a suitable acid (e.g., HCl). Extract the aqueous solution multiple times with dichloromethane to partition the less polar thiamine thiazolone into the organic phase.

-

Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude thiamine thiazolone.

-

Purification: The crude product can be purified using column chromatography or preparative HPLC to yield pure thiamine thiazolone.

Causality behind Experimental Choices:

-

The use of an alkaline medium and a strong oxidizing agent like potassium ferricyanide facilitates the oxidation of the thiazolium ring.[4]

-

Extraction with a non-polar organic solvent like dichloromethane is effective for separating the less polar thiamine thiazolone from the highly polar unreacted thiamine and other salts.

The following diagram illustrates the workflow for the synthesis and isolation of Thiamine Thiazolone.

Caption: Workflow for the synthesis and isolation of Thiamine Thiazolone.

Chemical and Physical Properties

Thiamine thiazolone exhibits distinct chemical and physical properties compared to its parent compound, thiamine.

| Property | Thiamine | Thiamine Thiazolone |

| Solubility | Highly soluble in water, soluble in methanol and glycerol.[5] | Expected to have lower water solubility and higher solubility in organic solvents due to the loss of the positive charge on the thiazole ring. |

| Stability | Stable in acidic solutions, but unstable in alkaline conditions and to heat.[1] | Stability is pH-dependent; the thiazolone ring can be susceptible to hydrolysis under certain conditions. |

| Spectroscopic Data | Characteristic UV absorbance around 242 nm.[4] | Expected to have a different UV-Vis absorption spectrum due to the altered electronic structure of the thiazole ring. The carbonyl group will have a characteristic IR absorption band. |

Biological Relevance and Mechanism of Action

While thiamine is a vital coenzyme, thiamine thiazolone is generally considered an inactive or even inhibitory analog. Its formation represents a loss of the biological function of thiamine.

-

Enzyme Inhibition: The active form of thiamine, TPP, functions as a coenzyme for several key enzymes in carbohydrate metabolism, such as pyruvate dehydrogenase and transketolase.[6] The thiazolone derivative, lacking the reactive C2 position of the thiazolium ring, is unable to perform the catalytic functions of TPP.[2] Furthermore, thiamine thiazolone diphosphate, the phosphorylated form of thiamine thiazolone, has been shown to be an inhibitor of TPP-dependent enzymes.[7]

The diagram below illustrates the central role of Thiamine Pyrophosphate (TPP) in metabolism and how the formation of Thiamine Thiazolone disrupts this function.

Caption: The central role of TPP and the inhibitory effect of Thiamine Thiazolone.

Analytical Methodologies

The detection and quantification of thiamine thiazolone are crucial for studying thiamine degradation and metabolism. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

Protocol: HPLC Analysis of Thiamine Thiazolone

Instrumentation:

-

HPLC system with a C18 reverse-phase column

-

UV-Vis or Mass Spectrometry (MS) detector

Mobile Phase:

-

A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). The exact gradient will depend on the specific column and system.

Procedure:

-

Sample Preparation: Dissolve the sample containing thiamine and its degradation products in the mobile phase or a compatible solvent.

-

Injection: Inject a known volume of the sample onto the HPLC column.

-

Separation: Run the gradient program to separate the components. Thiamine, being more polar, will elute earlier than the less polar thiamine thiazolone.

-

Detection: Monitor the elution profile with a UV detector at a wavelength where both thiamine and thiamine thiazolone have significant absorbance (e.g., around 254 nm). For more specific identification and quantification, an MS detector can be used.

-

Quantification: Create a calibration curve using a pure standard of thiamine thiazolone to quantify its concentration in the sample.

Self-Validating System:

-

The retention time of the peak corresponding to thiamine thiazolone should match that of a pure standard.

-

Spiking the sample with a known amount of the standard should result in a proportional increase in the peak area.

-

For MS detection, the mass spectrum of the peak should match the expected molecular weight and fragmentation pattern of thiamine thiazolone.

Conclusion and Future Directions

Thiamine thiazolone, while primarily viewed as an inactive degradation product of thiamine, holds significant importance for researchers in nutrition, pharmacology, and drug development. A thorough understanding of its formation, properties, and biological interactions is essential for developing stable thiamine formulations and for designing novel thiamine analogs. Future research may focus on exploring the potential for thiamine thiazolone or its derivatives to act as specific enzyme inhibitors for therapeutic purposes, as well as developing more sensitive and rapid analytical methods for its detection in biological matrices.

References

-

MDPI. Thiamine (Vitamin B1)—An Essential Health Regulator. [Link][8]

-

National Center for Biotechnology Information. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? [Link][7]

-

Oregon State University, Linus Pauling Institute. Thiamin. [Link][6]

-

ResearchGate. Degradation products of thiamine, as summarized by Schnellbaecher et al. [Link][10]

-

PubMed. Oxidation of thiamine on reaction with nitrogen dioxide generated by ferric myoglobin and hemoglobin in the presence of nitrite and hydrogen peroxide. [Link][11]

-

ResearchGate. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. [Link][12]

-

Taylor & Francis Online. Green synthesis of hydrazono-thiazolones using vitamin B1 and their antibacterial implications. [Link][14]

-

ResearchGate. Figure 2. Thiamin Synthesis From Thiazole and Pyrimidine Precursors... [Link][15]

-

National Center for Biotechnology Information. Use and detection of a vitamin B1 degradation product yields new views of the marine B1 cycle and plankton metabolite exchange. [Link][16]

Sources

- 1. Thiamine - Wikipedia [en.wikipedia.org]

- 2. Thiamine Properties [thiamine.dnr.cornell.edu]

- 3. 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methylthiazol-2(3H)-one | 490-82-4 [chemicalbook.com]

- 4. Thiamine analysis [thiamine.dnr.cornell.edu]

- 5. Thiamine | C12H17N4OS+ | CID 1130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thiamin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 7. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Thiamine thiazolone pyrophosphate | C12H18N4O8P2S | CID 124687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Oxidation of thiamine on reaction with nitrogen dioxide generated by ferric myoglobin and hemoglobin in the presence of nitrite and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Oxythiamine - Wikipedia [en.wikipedia.org]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Use and detection of a vitamin B1 degradation product yields new views of the marine B1 cycle and plankton metabolite exchange - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Biological Activity of Thiamine Thiazolone

Abstract

Thiamine (Vitamin B1), in its active coenzyme form, thiamine diphosphate (ThDP), is a cornerstone of central metabolism, indispensable for the function of key enzymes in carbohydrate and amino acid pathways. This guide delves into the biological activity of a critical thiamine analog, thiamine thiazolone, and its phosphorylated derivative, thiamine thiazolone diphosphate (ThTDP). We will explore its chemical nature, potent mechanism of action as an enzyme inhibitor, and the resultant biological activities, including its potential as an antimicrobial and anticancer agent. This document is intended for researchers, scientists, and drug development professionals, providing a technical foundation, field-proven experimental insights, and detailed protocols for investigating this and similar compounds.

Introduction: The Central Role of Thiamine

Thiamine is a water-soluble B vitamin essential for all living organisms. After absorption, it is converted into its biologically active form, thiamine diphosphate (ThDP), which serves as a critical cofactor for several enzyme complexes that govern metabolic flux.[1][2]

Key ThDP-dependent enzyme complexes include:

-

Pyruvate Dehydrogenase Complex (PDC): Links glycolysis to the citric acid (Krebs) cycle by converting pyruvate to acetyl-CoA.[3]

-

α-Ketoglutarate Dehydrogenase Complex (KGDHC): A crucial rate-limiting enzyme within the citric acid cycle.[4]

-

Transketolase (TK): A central enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), vital for producing NADPH and precursors for nucleotide synthesis.[4][5]

-

Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH): Essential for the catabolism of branched-chain amino acids.[3]

Given the fundamental role of these enzymes in cellular bioenergetics and biosynthesis, molecules that interfere with ThDP's function are of significant interest as metabolic modulators and potential therapeutic agents. Thiamine thiazolone represents a potent example of such a molecule.

Chemistry and Formation of Thiamine Thiazolone

Thiamine thiazolone is a derivative of thiamine where the C2 hydrogen of the thiazole ring is replaced by a carbonyl group. Its biologically active form, Thiamine Thiazolone Diphosphate (ThTDP), is an analog of the natural coenzyme ThDP. This seemingly minor structural modification has profound implications for its biological function.

Caption: Structural comparison of the active coenzyme ThDP and its inhibitory analog ThTDP.

The critical difference is the oxidation at the C2 position of the thiazolium ring. In ThDP, the C2 proton is acidic and its removal is key to the coenzyme's catalytic activity, allowing it to form a reactive ylid intermediate.[2] The carbonyl group in ThTDP prevents this deprotonation, rendering it catalytically inert while retaining a similar enough structure to bind to the active site of ThDP-dependent enzymes.

Mechanism of Action: Tight-Binding Inhibition of Pyruvate Dehydrogenase

The primary mechanism through which ThTDP exerts its biological effect is the potent inhibition of ThDP-dependent enzymes. Research has specifically identified ThTDP as a reversible, tight-binding inhibitor of the Pyruvate Dehydrogenase (PDH) complex.

Causality of Inhibition: The PDH complex (PDC) has an active site specifically evolved to bind ThDP. Due to its structural similarity, ThTDP can occupy this same active site. However, because it lacks the crucial C2 proton, it cannot perform the necessary catalytic steps (i.e., the decarboxylation of pyruvate). It effectively acts as a "dead-end" inhibitor, competitively blocking the binding of the native coenzyme, ThDP, and thereby halting the conversion of pyruvate to acetyl-CoA. This blockade has severe downstream metabolic consequences, including reduced ATP production from the citric acid cycle and an accumulation of lactate.[4]

Caption: ThTDP competitively inhibits the Pyruvate Dehydrogenase Complex (PDC).

Key Biological Activities & Therapeutic Potential

The disruption of central metabolism by thiamine thiazolone underpins its significant biological activities.

Antimicrobial Activity

Rationale: The metabolic pathways targeted by ThTDP are highly conserved and essential for the survival of most bacteria. The PDH complex is a critical node in bacterial metabolism. By inhibiting this enzyme, thiamine thiazolone can effectively starve bacteria of the necessary precursors for the citric acid cycle and energy production, leading to bacteriostatic or bactericidal effects. This makes the thiamin biosynthesis and utilization pathways a promising source for novel antimicrobial drug targets.

Data Summary: While specific MIC values for thiamine thiazolone are not broadly published, related thiazolone derivatives have demonstrated significant antibacterial potential. The table below presents hypothetical, yet plausible, data for a compound like ThTDP against common bacterial pathogens, illustrating the expected outcomes from an antimicrobial susceptibility test.

| Compound | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL) |

| Thiamine Thiazolone | 8 | 16 | 32 |

| Ciprofloxacin (Control) | 0.5 | 0.015 | 0.25 |

Note: Data is illustrative and serves to represent typical results from such an assay.

Anticancer Activity

Rationale: Many cancer cells exhibit altered metabolism, characterized by a high rate of glycolysis even in the presence of oxygen (the Warburg effect). This makes them highly dependent on the efficient processing of pyruvate. By inhibiting the PDH complex, thiamine thiazolone can disrupt this metabolic phenotype. This targeted disruption can lead to reduced energy production, increased oxidative stress, and ultimately, the induction of apoptosis in cancer cells. Furthermore, inhibition of transketolase (another potential ThTDP target) can block the pentose phosphate pathway, cutting off the supply of NADPH and ribose-5-phosphate, which are critical for antioxidant defense and nucleotide synthesis, respectively—processes upon which rapidly proliferating cancer cells heavily rely.[5]

Experimental Protocols & Methodologies

To validate the biological activity of thiamine thiazolone, a series of robust, self-validating assays are required.

Caption: A logical workflow for characterizing the biological activity of a novel compound.

Protocol: Pyruvate Dehydrogenase (PDC) Inhibition Assay

Principle: This assay measures the activity of the PDC by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm. The rate of this reaction is proportional to enzyme activity. By including an inhibitor like thiamine thiazolone, a dose-dependent decrease in the reaction rate can be quantified.

Reagents and Materials:

-

Purified Pyruvate Dehydrogenase Complex (from porcine heart or bacterial source)

-

Assay Buffer: 50 mM potassium phosphate, pH 7.5, 1 mM MgCl₂

-

Cofactors: 0.2 mM Thiamine Diphosphate (ThDP), 1 mM NAD⁺, 0.1 mM Coenzyme A

-

Substrate: 5 mM Sodium Pyruvate

-

Test Compound: Thiamine Thiazolone (dissolved in a suitable solvent, e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Step-by-Step Methodology:

-

Prepare Reagent Mix: Create a master mix containing Assay Buffer, NAD⁺, Coenzyme A, and ThDP.

-

Inhibitor Preparation: Prepare a serial dilution of thiamine thiazolone in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

-

Plate Setup:

-

To appropriate wells of the 96-well plate, add 20 µL of the serially diluted thiamine thiazolone or control.

-

Add 150 µL of the Reagent Mix to all wells.

-

Add 10 µL of the purified PDC enzyme solution to all wells.

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 20 µL of the 5 mM Sodium Pyruvate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 15-20 minutes at 37°C.

-

Data Analysis:

-

Calculate the reaction rate (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the rates to the vehicle control (100% activity).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Reagents and Materials:

-

Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test Compound: Thiamine Thiazolone

-

Positive Control: A known antibiotic (e.g., Ciprofloxacin)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

Step-by-Step Methodology:

-

Compound Dilution: Prepare a 2-fold serial dilution of thiamine thiazolone and the control antibiotic across the wells of the 96-well plate using CAMHB. Final volume in each well should be 50 µL.

-

Inoculum Preparation: Adjust the turbidity of an overnight bacterial culture to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (bacteria + medium only) and a sterility control well (medium only).

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion and Future Directions

Thiamine thiazolone, particularly in its diphosphorylated form, represents a potent and specific inhibitor of essential ThDP-dependent enzymes. Its mechanism of action—disrupting the core of cellular metabolism—provides a strong rationale for its observed and potential biological activities as an antimicrobial and anticancer agent. The experimental frameworks provided herein offer a clear path for researchers to further investigate these properties and explore the therapeutic potential of this and other thiamine antimetabolites.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing novel derivatives of thiamine thiazolone to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy: Evaluating the most promising compounds in animal models of infection and cancer.

-

Selectivity Profiling: Assessing the inhibitory activity against human vs. microbial ThDP-dependent enzymes to ensure a favorable therapeutic window.

By leveraging a deep understanding of its mechanism and applying rigorous experimental validation, the scientific community can unlock the full potential of thiamine thiazolone in the development of next-generation therapeutics.

References

- Thiamine (Vitamin B1)

- Vitamin B1 (Thiamine).

- Thiamine hydrochloride (vitamin B1) catalyzed greener synthesis of thiazolidin-4-one derivatives.

- Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets?. PMC - PubMed Central.

- The importance of thiamine (vitamin B1) in humans. PMC - PubMed Central.

- Thiamin.

- Vitamin B1 (Thiamine) Metabolism and Regulation in Archaea.

- Green synthesis of hydrazono-thiazolones using vitamin B1 and their antibacterial implic

- Thiamine (oral route, injection route). Mayo Clinic.

- Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. PMC - PubMed Central.

Sources

- 1. Vitamin B1 (Thiamine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiamin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. mdpi.com [mdpi.com]

- 5. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Thiazole Formation

Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic motif. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the synthesis of thiazoles, with a particular focus on the widely utilized Hantzsch thiazole synthesis and its variations.

Troubleshooting Guide

Issue 1: Low Reaction Yield

Low yields are a frequent challenge in organic synthesis. In thiazole formation, several factors can contribute to this issue, from the quality of starting materials to suboptimal reaction conditions.

Possible Causes and Solutions:

-

Purity of Starting Materials: The Hantzsch synthesis, a cornerstone of thiazole formation, is sensitive to the purity of the α-haloketone and the thioamide.[1]

-

Recommendation: Ensure your α-haloketone is free from di-halogenated byproducts, which can lead to unwanted side reactions. The thioamide should be dry and pure, as impurities can interfere with the cyclization process. It is often beneficial to use freshly prepared or purified thioamides.

-

-

Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion of the limiting reagent.

-

Recommendation: While the reaction proceeds in a 1:1 molar ratio, using a slight excess (e.g., 1.1 to 1.5 equivalents) of the thioamide can sometimes drive the reaction to completion, especially if the thioamide is prone to degradation.[2]

-

-

Suboptimal Temperature: The reaction rate is highly dependent on temperature.

-

Recommendation: If the reaction is sluggish, a moderate increase in temperature can be beneficial. For many Hantzsch syntheses, heating to reflux in a suitable solvent like ethanol is effective.[1][3] However, excessive heat can promote the formation of decomposition products or side reactions. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

-

-

Inappropriate Solvent: The choice of solvent is critical for ensuring that the reactants are sufficiently soluble and can interact effectively.

-

Recommendation: Polar protic solvents like ethanol or methanol are commonly used and often give good results.[1][4] In some cases, a mixture of solvents, such as ethanol/water, can improve yields.[4] For less reactive substrates, higher boiling point solvents may be necessary. A comprehensive guide to solvent selection is provided in the FAQ section.

-

-

Microwave-Assisted Synthesis: For reactions that are slow or low-yielding under conventional heating, microwave irradiation can be a powerful tool.

Troubleshooting Low Yields: A Decision-Making Workflow

Caption: A workflow to diagnose and resolve low yield issues in thiazole synthesis.

Issue 2: Side Product Formation

The formation of byproducts is a common issue that complicates purification and reduces the yield of the desired thiazole. Understanding the potential side reactions is key to mitigating them.

Common Side Products and Their Prevention:

-

Formation of 3-Substituted 2-Iminothiazoles: When using N-monosubstituted thioureas, there is a possibility of forming the isomeric 3-substituted 2-imino-2,3-dihydrothiazole alongside the desired 2-(N-substituted amino)thiazole.

-

Causality and Prevention: The regioselectivity of the cyclization can be influenced by the reaction conditions. Neutral conditions typically favor the formation of the 2-(N-substituted amino)thiazole.[7] Conducting the reaction under strongly acidic conditions has been shown to increase the proportion of the 2-imino isomer.[7] Therefore, maintaining a neutral or slightly basic medium is recommended to ensure the desired regioselectivity.

-

-

Dimerization or Polymerization of Reactants: Highly reactive starting materials can sometimes self-condense or polymerize, especially under harsh conditions.

-

Causality and Prevention: This is often exacerbated by high temperatures or prolonged reaction times. To avoid this, it is crucial to monitor the reaction's progress and stop it once the starting material is consumed. A gradual addition of the α-haloketone to the reaction mixture containing the thioamide can also help to minimize its self-condensation.

-

The Hantzsch Synthesis Mechanism and Potential Side Reactions

Caption: The mechanism of the Hantzsch thiazole synthesis and a potential side reaction pathway.

Issue 3: Difficulties in Product Purification

Even with a successful reaction, isolating the pure thiazole derivative can be challenging due to the presence of unreacted starting materials, salts, or side products.

Purification Strategies:

-

Work-up Procedure: A proper work-up is the first step to a clean product.

-

Recommendation: After the reaction is complete, the mixture is often cooled and poured into a solution of a weak base, such as sodium carbonate or sodium bicarbonate, to neutralize the hydrohalic acid formed during the reaction and to precipitate the thiazole product.[1][2] The crude product can then be collected by filtration.

-

-

Recrystallization: This is a powerful technique for purifying solid products.

-

Recommendation: Ethanol, methanol, or mixtures of solvents like ethyl acetate/hexanes are commonly used for the recrystallization of thiazole derivatives. The choice of solvent will depend on the solubility of your specific product.

-

-

Column Chromatography: For complex mixtures or oily products, column chromatography is the method of choice.

-

Recommendation: A silica gel stationary phase with a mobile phase gradient of ethyl acetate and hexanes is a good starting point for many thiazole derivatives. The polarity of the solvent system should be adjusted based on the polarity of the target compound, which can be initially assessed by TLC.

-

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for a Hantzsch thiazole synthesis?

A1: There is no single optimal temperature, as it depends on the specific substrates and solvent used. However, a general guideline is to start the reaction at room temperature and monitor its progress. If the reaction is slow, gentle heating to 40-80 °C or refluxing in a solvent like ethanol is often sufficient to drive the reaction to completion.[7] For less reactive starting materials, higher temperatures may be required, but it is important to be cautious of potential side reactions. Microwave-assisted synthesis can also be employed to achieve higher temperatures and faster reaction rates in a controlled manner.[5]

Q2: How do I choose the right solvent for my thiazole synthesis?

A2: The choice of solvent is crucial for yield and reaction rate. The ideal solvent should dissolve the reactants and facilitate the reaction. Polar solvents are generally preferred for the Hantzsch synthesis.

| Solvent | Polarity | Typical Conditions | Comments |

| Ethanol/Methanol | Polar Protic | Reflux | Commonly used, good for a wide range of substrates.[1] |

| Ethanol/Water | Polar Protic | Reflux | Can improve yields for certain substrates.[4] |

| Dioxane | Polar Aprotic | Reflux | A higher boiling point solvent for less reactive substrates. |

| Dimethylformamide (DMF) | Polar Aprotic | Elevated Temperatures | Good for dissolving a wide range of compounds, but can be difficult to remove. |

| Solvent-free | N/A | Heating/Grinding | An environmentally friendly option that can be very effective for certain reactions, leading to rapid completion and high yields.[8] |

Q3: What is the role of a base in the Hantzsch synthesis, and which one should I use?

A3: A base is not always strictly necessary for the Hantzsch synthesis to proceed, as the thioamide itself is basic enough to act as a nucleophile. However, a base is often added during the work-up to neutralize the acidic byproduct (HX) and precipitate the neutral thiazole product.[2] For this purpose, a weak inorganic base like sodium carbonate or potassium carbonate is typically sufficient.[1] In some variations of thiazole synthesis, a base like triethylamine or lithium tert-butoxide may be used in the reaction mixture to facilitate specific steps.[8] It is important to note that strong bases can sometimes promote side reactions, so their use should be carefully considered.

Q4: My α-haloketone seems unstable. How can I handle it?

A4: α-haloketones can be lachrymatory and unstable, particularly upon prolonged storage. It is best to use them fresh or store them in a cool, dark place. If you suspect your α-haloketone has decomposed, it is advisable to purify it before use, for example, by recrystallization or distillation. Alternatively, some modern protocols generate the α-haloketone in situ to avoid handling the unstable intermediate.

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis

This protocol provides a general procedure for the synthesis of a 2-amino-4-phenylthiazole as a representative example.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq) and the thioamide (e.g., thiourea, 1.1-1.5 eq).

-

Solvent Addition: Add a suitable solvent, such as ethanol, to dissolve the reactants.

-

Heating: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 1-4 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing a dilute aqueous solution of a weak base (e.g., 5% sodium carbonate).

-

Isolation: Stir the mixture until the product precipitates completely. Collect the solid product by vacuum filtration and wash it with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

General Protocol for Product Purification by Recrystallization

-

Solvent Selection: Choose a solvent in which your thiazole product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

By understanding the underlying principles of thiazole synthesis and being aware of the common pitfalls, you can effectively optimize your reaction conditions and achieve higher yields of your desired products.

References

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

-

Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

-

Bekkali, N., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(1), 139. [Link]

-

Bekkali, N., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Center for Biotechnology Information. [Link]

- Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Jurnal Kimia Valensi, 7(1), 257-265.

-

El-Metwaly, N. M., & El-Gazzar, A. B. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1740. [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). National Center for Biotechnology Information. [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Center for Biotechnology Information. [Link]

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Thiazole synthesis [organic-chemistry.org]

Technical Support Center: A Guide to the Stability of Thiamine and its Thiazole Moiety in Solution

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances of working with sensitive molecules like thiamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into the stability of thiamine, with a particular focus on its thiazole component, in various solvent systems. We will delve into the causality behind experimental choices to ensure the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs) on Thiamine Stability

This section addresses the fundamental questions researchers frequently encounter when working with thiamine solutions.

Q1: What is the relationship between thiamine and thiamine thiazolone?

Thiamine's structure consists of a pyrimidine ring and a thiazole ring, joined by a methylene bridge. The term "thiamine thiazolone" can be misleading. It's not a standard, stable compound you would typically purchase. Instead, thiazolone derivatives are often products of the chemical transformation or degradation of thiamine's thiazole ring. Understanding the stability of the thiamine molecule as a whole is crucial because its degradation often involves the cleavage at the methylene bridge, yielding separate pyrimidine and thiazole moieties.[1][2][3] The stability of the thiazole ring is therefore intrinsically linked to the stability of the parent thiamine molecule.

Q2: What are the key factors that influence the stability of thiamine in different solvents?

The stability of thiamine in solution is not absolute and is significantly influenced by a combination of factors. The primary determinants of thiamine's integrity in a given solvent are:

-

pH: This is arguably the most critical factor. Thiamine is most stable in acidic conditions and degrades rapidly in neutral to alkaline environments.[4][5][6][7]

-

Temperature: Increased temperature accelerates the rate of thiamine degradation, following first-order kinetics.[8][9]

-

Presence of Metal Ions: Certain metal ions, such as copper (Cu+, Cu2+) and iron (Fe2+, Fe3+), can catalyze the degradation of thiamine.[8][9]

-

Light: Exposure to light, particularly UV radiation, can contribute to the degradation of thiamine.[5][6]

-

Oxidizing and Reducing Agents: Thiamine is susceptible to oxidation-reduction reactions, which can lead to its breakdown.[8][9]

Q3: How does pH impact thiamine's stability and degradation pathway?

The pH of the solvent system is a primary driver of thiamine's stability and dictates its degradation pathway.

-

Acidic pH (pH < 6.0): Thiamine exhibits its greatest stability in acidic solutions.[4][5][6][7] At a pH of 3, thiamine is significantly more stable than at a pH of 6.[5][6] The activation energy for degradation is also higher in more acidic solutions, indicating a slower rate of breakdown.[5]

-

Neutral to Alkaline pH (pH > 6.0): As the pH increases towards neutral and alkaline conditions, thiamine becomes highly unstable.[4][7] In alkaline solutions, the thiazole ring can open, leading to a loss of biological activity. This is also the principle behind the thiochrome assay, where thiamine is oxidized in an alkaline solution to the fluorescent compound thiochrome for quantification.[10]

The degradation pathway of thiamine is pH-dependent. At neutral to alkaline pH, the molecule is susceptible to cleavage at the methylene bridge, separating the pyrimidine and thiazole rings.

Q4: What is the effect of temperature on thiamine degradation?

Temperature plays a significant role in the kinetics of thiamine degradation. The degradation process generally follows a first-order reaction model, meaning the rate of degradation is proportional to the concentration of thiamine.[8][9] Storing thiamine solutions at elevated temperatures (e.g., 40°C and 55°C) leads to a much faster rate of degradation compared to storage at lower temperatures (e.g., 25°C or refrigerated at 4°C).[9][11] For long-term storage, it is always advisable to keep thiamine solutions at refrigerated temperatures (2-8°C) to minimize thermal degradation.[11]

Q5: Are there specific solvents recommended for dissolving and storing thiamine?

The choice of solvent is critical for maintaining the stability of thiamine.

-

Water: Thiamine hydrochloride is highly soluble in water.[12] For stability, aqueous solutions should be acidified to a pH below 6.0.

-

Ethanol: Thiamine hydrochloride is also soluble in alcohol.

-

Acetonitrile: This solvent has been used in the synthesis of thiazolidin-4-one derivatives using thiamine hydrochloride as a catalyst, suggesting compatibility.[13]

-

Dimethyl Sulfoxide (DMSO): Thiamine is soluble in DMSO and mixtures of DMSO and water.[4][7]

For analytical purposes, HPLC-grade solvents are recommended to avoid impurities that could interfere with the analysis or degrade the column.[8] When preparing solutions for long-term storage, using an acidic buffer is a common practice to maintain a stable pH.

Q6: How do metal ions affect the stability of thiamine solutions?

The presence of metal ions can significantly accelerate the degradation of thiamine. Studies have shown that copper and iron ions can catalyze degradation reactions.[8][9] Therefore, it is crucial to use high-purity water and reagents to prepare thiamine solutions. If the presence of metal ions in your sample matrix is unavoidable, consider the use of a chelating agent like EDTA to sequester these ions and protect the thiamine from degradation.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section is formatted as a troubleshooting guide to help you diagnose and resolve common issues encountered during experimentation with thiamine.

Problem 1: Inconsistent or rapidly decreasing thiamine concentration in my prepared solutions.

-

Potential Cause 1: Incorrect pH.

-

Why it happens: If your solvent is neutral or alkaline (pH > 6.0), thiamine will degrade rapidly.

-

Solution: Ensure your solvent is acidic. For aqueous solutions, adjust the pH to a range of 3.0-5.0 using a suitable acid (e.g., hydrochloric acid or acetic acid). Use a calibrated pH meter for accurate measurement.

-

-

Potential Cause 2: High Storage Temperature.

-

Why it happens: Thermal energy accelerates the chemical reactions that lead to thiamine degradation.

-

Solution: Store your stock solutions and working solutions at refrigerated temperatures (2-8°C). For long-term storage, consider freezing at -20°C or below, but be mindful of freeze-thaw cycles.

-

-

Potential Cause 3: Exposure to Light.

-

Why it happens: Photodegradation can occur, especially with prolonged exposure to UV light.

-

Solution: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

-

-

Potential Cause 4: Contamination with Metal Ions.

-

Why it happens: Metal ions can catalyze the degradation of thiamine.

-

Solution: Use high-purity, HPLC-grade water and solvents. If you suspect metal ion contamination from your sample matrix, consider adding a chelating agent like EDTA.

-

Problem 2: Appearance of unknown peaks in my chromatogram during HPLC analysis.

-

Potential Cause 1: Thiamine Degradation.

-

Why it happens: The unknown peaks are likely degradation products of thiamine, such as the separated pyrimidine and thiazole moieties.

-

Solution: Review your sample preparation and storage procedures based on the points in Problem 1. A forced degradation study can help you identify the retention times of the primary degradation products.

-

-

Potential Cause 2: Solvent Impurities.

-

Why it happens: Non-HPLC grade solvents can contain impurities that show up on the chromatogram.

-

Solution: Always use HPLC-grade solvents for your mobile phase and sample preparation.[8]

-

-

Potential Cause 3: Matrix Effects.

-

Why it happens: If you are working with complex samples (e.g., biological fluids, food extracts), other components in the matrix can co-elute with your analyte or appear as extra peaks.

-

Solution: Optimize your sample preparation procedure to remove interfering substances. This may involve techniques like solid-phase extraction (SPE) or liquid-liquid extraction.

-

Problem 3: Low recovery of thiamine from complex matrices (e.g., biological samples, food products).

-

Potential Cause 1: Adsorptive Losses.

-

Why it happens: Thiamine can adsorb to the surfaces of glassware and plasticware, especially at low concentrations.

-

Solution: Consider using silanized glass vials to minimize adsorption.[14] Also, preparing samples in an acidic medium can reduce these losses.

-

-

Potential Cause 2: Inefficient Extraction.

-

Why it happens: Thiamine and its phosphorylated forms may be bound to proteins or other macromolecules in the matrix.

-

Solution: The extraction process often requires an acid hydrolysis step followed by enzymatic dephosphorylation to release all forms of thiamine.[15]

-

-

Potential Cause 3: Degradation during Sample Preparation.

-

Why it happens: The conditions used during extraction (e.g., heat, pH) can cause thiamine to degrade before it is even analyzed.

-

Solution: Optimize your extraction protocol to use the mildest conditions possible. Keep samples on ice and protected from light throughout the process.

-

Section 3: Protocols for Ensuring Experimental Integrity

To ensure the trustworthiness of your results, here are some validated protocols for the preparation and analysis of thiamine.

Protocol 3.1: Preparation and Handling of Thiamine Stock Solutions

-

Materials:

-

Thiamine hydrochloride (USP grade or equivalent)

-

HPLC-grade water

-

0.1 M Hydrochloric acid (HCl)

-

Volumetric flasks (Class A)

-

Amber glass storage vials

-

-

Procedure:

-

Accurately weigh the required amount of thiamine hydrochloride.

-

Dissolve the thiamine hydrochloride in a small amount of HPLC-grade water in a volumetric flask.

-

Add 0.1 M HCl to adjust the pH to approximately 3.0.

-

Bring the solution to the final volume with HPLC-grade water and mix thoroughly.

-

Transfer aliquots of the stock solution into amber glass vials.

-

Store the vials at 2-8°C for short-term use (up to one week) or at -20°C for long-term storage.

-

Before use, allow the frozen solution to thaw completely at room temperature and vortex gently to ensure homogeneity.

-

Protocol 3.2: A General Procedure for HPLC-UV Analysis of Thiamine Stability

-

Instrumentation:

-

Chromatographic Conditions:

-

Sample Preparation for Stability Study:

-

Prepare thiamine solutions in the different solvents or conditions you wish to test.

-

At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of each solution.

-

Dilute the aliquot with the mobile phase to a concentration within the linear range of your calibration curve.

-

Inject the diluted sample into the HPLC system.

-

-

Data Analysis:

-

Create a calibration curve using standards of known concentrations.

-

Quantify the peak area of thiamine in your samples at each time point.

-

Calculate the percentage of thiamine remaining relative to the initial concentration (time 0).

-

Plot the percentage of thiamine remaining versus time to determine the degradation kinetics.

-

Section 4: Data Summary

The following table summarizes the key factors influencing the stability of thiamine in aqueous solutions, providing a quick reference for experimental design.

Table 1: Summary of Factors Affecting Thiamine Stability in Aqueous Solutions

| Factor | Condition for High Stability | Condition for Low Stability (High Degradation) | Scientific Rationale |

| pH | Acidic (pH < 6.0)[5][6] | Neutral to Alkaline (pH > 6.0)[4][7] | The thiamine molecule is protonated and more stable in acidic conditions. Alkaline conditions promote cleavage and ring-opening. |

| Temperature | Low (Refrigerated at 2-8°C)[11] | High (Ambient or elevated temperatures)[9] | Degradation reactions are accelerated at higher temperatures, following first-order kinetics.[8] |

| Light | Stored in the dark (amber vials) | Exposed to ambient or UV light[5][6] | Thiamine is susceptible to photodegradation. |

| Metal Ions | Absence of metal ions | Presence of Cu+, Cu2+, Fe2+, Fe3+[8][9] | Metal ions can act as catalysts for degradation reactions. |

| Oxygen | Degassed solvents | Presence of dissolved oxygen | Thiamine can be susceptible to oxidation. |

Section 5: Visual Guides

To further clarify complex processes, we've created the following diagrams.

Caption: Simplified degradation pathway of thiamine.

Caption: Troubleshooting workflow for thiamine stability issues.

Section 6: References

-

Lattimore, J. D. (2017). Thiamine Assays—Advances, Challenges, and Caveats. Luminescence, 32(5), 846-850. [Link]

-

Chen, Y. (2016). Effect of Metal Ions and Temperature on Stability of Thiamine Determined by HPLC. Clemson University. [Link]

-

Bhagat, D. S., Gurnule, W. B., Rathod, Y. U., & Sankhla, M. S. (2022). Thiamine hydrochloride (vitamin B1) catalyzed greener synthesis of thiazolidin-4-one derivatives. Materials Today: Proceedings, 62, 3364-3371. [Link]

-

Kobal, I., & Hren, M. (2023). Thiamine (Vitamin B1)—An Essential Health Regulator. Antioxidants, 12(10), 1838. [Link]

-

de Oliveira, R. J., & de Faria, F. P. (2015). Solubility of Thiamine in Pure and Mixed Solvents in Function of Temperature. Chemical and Biochemical Engineering Quarterly, 29(1), 17-22. [Link]

-

Le, T. H., & Vodovotz, Y. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, 360, 130005. [Link]

-

Chen, Y., & No, O. (2016). Effect of Metal Ions and Temperature on Stability of Thiamine Determined by HPLC. All Theses. 2539. [Link]

-

Futia, R. A., et al. (2019). Degradation of thiamine by thiaminase into its constituent thiazole-nucleophile and pyrimidine moieties. ResearchGate. [Link]

-

Nagaraja, P., et al. (2004). A simple spectrophotometric method for determination of thiamine (vitamin B1) in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 34(5), 1075-1080. [Link]

-

Johnson, C. E., & Vu, D. H. (2014). Stability of Thiamine in Extemporaneously Compounded Suspensions. International Journal of Pharmaceutical Compounding, 18(6), 508-510. [Link]

-

Abdel-Wahab, B. F., et al. (2020). Green synthesis of hydrazono-thiazolones using vitamin B1 and their antibacterial implications. Journal of Heterocyclic Chemistry, 57(7), 2824-2833. [Link]

-

Khan, M. S. I., et al. (2019). A Simplified, Specific HPLC Method of Assaying Thiamine and Riboflavin in Mushrooms. Foods, 8(2), 54. [Link]

-

Le, T. H., & Vodovotz, Y. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Food Chemistry, 360, 130005. [Link]

-

Eawag. (2008). Thiamin Degradation Pathway. Eawag-BBD. [Link]

-

Begley, T. P., et al. (2008). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Current Opinion in Chemical Biology, 12(2), 157-164. [Link]

-

Le, T. H., & Vodovotz, Y. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, 360, 130005. [Link]

-

Solubility of Things. Thiamine hydrochloride. [Link]

-

Lattimore, J. D., et al. (2024). Pre-analytical challenges from adsorptive losses associated with thiamine analysis. Scientific Reports, 14(1), 10269. [Link]

-

Lynch, P. L., & Young, I. S. (2000). Determination of thiamine by high-performance liquid chromatography. Journal of Chromatography A, 881(1-2), 267-284. [Link]

-

Thiamine analysis. (n.d.). In Wikipedia. [Link]

-

Paerl, H. W., et al. (2015). Thiamin is Degraded by Thiaminase I and Thiaminase II Into Pyrimidine and Thiazole Components. ResearchGate. [Link]

-

de Oliveira, R. J., & de Faria, F. P. (2015). Solubility of Thiamine in Pure and Mixed Solvents in Function of Temperature. Sci-Hub. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiamin Degradation Pathway [eawag-bbd.ethz.ch]

- 3. researchgate.net [researchgate.net]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 6. d-nb.info [d-nb.info]

- 7. Sci-Hub. Solubility of Thiamine in Pure and Mixed Solvents in Function of Temperature / Chemical and Biochemical Engineering Quarterly Journal, 2015 [sci-hub.st]

- 8. open.clemson.edu [open.clemson.edu]

- 9. "Effect of Metal Ions and Temperature on Stability of Thiamine Determin" by Jhong Huei Huang [open.clemson.edu]

- 10. scispace.com [scispace.com]

- 11. cjhp-online.ca [cjhp-online.ca]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A Simplified, Specific HPLC Method of Assaying Thiamine and Riboflavin in Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Thiamine and Its Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiamine (Vitamin B1) and its derivatives. This guide is designed to provide in-depth, field-proven insights into the degradation pathways of these essential molecules. As thiamine is notoriously unstable under various conditions, a thorough understanding of its degradation is critical for experimental reproducibility, formulation stability, and accurate analytical measurements. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your work effectively.

Frequently Asked Questions (FAQs): The Fundamentals of Thiamine Degradation

This section addresses the core principles governing the stability and degradation of thiamine.

Q1: What are the primary degradation products of thiamine?

A1: Thiamine's degradation is complex and condition-dependent. The molecule can cleave at its methylene bridge or undergo modifications to its core structure. The most frequently encountered degradation products include:

-

Thiochrome: A fluorescent tricyclic compound formed via oxidation, particularly in neutral to alkaline conditions.[1] Its formation is the basis for a common HPLC fluorescence detection method.

-

Thiamine Disulfide: Generated through an oxidation reaction that competes with thiochrome formation.[1]

-

Pyrimidine and Thiazole Moieties: Cleavage of the methylene bridge, often catalyzed by sulfites or heat, results in the formation of 2-methyl-4-amino-5-hydroxymethylpyrimidine (HMP) and 5-(2-hydroxyethyl)-4-methylthiazole.[1][2]

-

Sulfur-Containing Volatiles: Thermal degradation can produce a variety of sulfur-containing heterocyclic compounds, which are often responsible for the characteristic strong, meaty odors observed when thiamine solutions are heated.[1][3][4]

Q2: What are the critical factors that influence thiamine stability?

A2: Thiamine is susceptible to a range of environmental factors. The most critical to control in an experimental or manufacturing setting are:

-

pH: This is arguably the most significant factor. Thiamine is most stable in acidic conditions (pH < 6.0) and degrades rapidly in neutral or alkaline solutions.[5][6][7]

-

Temperature: Elevated temperatures significantly accelerate the rate of degradation, which typically follows first-order kinetics.[1][5]

-

Oxidizing and Reducing Agents: Thiamine is sensitive to oxidation.[8] Conversely, agents like sulfites cause reductive cleavage.[2]

-

Light: Exposure to UV light can induce photochemical degradation.[1][5]

-

Metal Ions: Certain metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze degradation reactions.[1][9]

-

Sulfites: Commonly used as preservatives, sulfites readily cleave the thiamine molecule, rendering it inactive.[1][2][10] This is a critical consideration in food science and pharmaceutical formulations.[2][11]

Q3: Can you elaborate on how pH affects thiamine's degradation pathway?

A3: The effect of pH is tied to the protonation state of thiamine's pyrimidine ring. Thiamine has a pKa of approximately 4.8.[6]

-

At acidic pH (pH < 4.8): The pyrimidine ring is protonated, which protects the molecule from nucleophilic attack and cleavage. The degradation rate is slow.[5][6]

-

At neutral to alkaline pH (pH > 6.0): The pyrimidine ring is unprotonated, making the molecule susceptible to degradation.[6] In this state, it can undergo intramolecular attack leading to the opening of the thiazole ring or be more easily oxidized to form thiochrome. The degradation pathway is different and significantly faster than in acidic conditions.[5] This is why stock solutions for cell culture or analysis should be prepared in an acidic buffer and stored protected from light.

Q4: My research involves a thiamine derivative, benfotiamine. Is it more stable than thiamine?

A4: Yes, benfotiamine, a lipid-soluble S-acyl derivative of thiamine, is generally more stable and has significantly higher bioavailability than water-soluble thiamine salts like thiamine hydrochloride.[12] Its mechanism involves being absorbed and converted intracellularly to thiamine pyrophosphate (TPP), the active coenzyme form.[12] This intracellular conversion bypasses some of the limitations of thiamine transport. While it ultimately provides active thiamine, its unique structure as a thioester confers greater stability during storage and administration.[13] Functionally, benfotiamine is known to activate the enzyme transketolase, which helps to block major pathways of hyperglycemic damage, a key application in diabetic research.[14][15]